molecular formula C19H30ClNO B12078811 [3-(4-Methylphenyl)-3-oxoprop-1-enyl](tripropyl)ammonium chloride

[3-(4-Methylphenyl)-3-oxoprop-1-enyl](tripropyl)ammonium chloride

Cat. No.: B12078811
M. Wt: 323.9 g/mol
InChI Key: OVEFICUSMNCNOW-CLNHMMGSSA-M
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Description

3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride is an organic compound that belongs to the class of ammonium salts This compound is characterized by the presence of a tripropylammonium group attached to a 3-(4-methylphenyl)-3-oxoprop-1-enyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride typically involves the reaction of 4-methylbenzaldehyde with propylamine under specific conditions. The reaction proceeds through a condensation mechanism, forming the enamine intermediate, which is subsequently quaternized with propyl chloride to yield the final ammonium salt. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, and maintaining a controlled temperature to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol.

    Substitution: The ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as halides and amines can be used under mild conditions.

Major Products

    Oxidation: Formation of 3-(4-methylphenyl)-3-oxopropanoic acid.

    Reduction: Formation of 3-(4-methylphenyl)-3-hydroxypropylamine.

    Substitution: Formation of various substituted ammonium salts.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for investigating interactions with biological macromolecules.

Medicine

In medicine, 3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, offering possibilities for drug development.

Industry

Industrially, the compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride stands out due to its specific structural arrangement and the presence of the tripropylammonium group. This unique feature imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

Molecular Formula

C19H30ClNO

Molecular Weight

323.9 g/mol

IUPAC Name

[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]-tripropylazanium;chloride

InChI

InChI=1S/C19H30NO.ClH/c1-5-13-20(14-6-2,15-7-3)16-12-19(21)18-10-8-17(4)9-11-18;/h8-12,16H,5-7,13-15H2,1-4H3;1H/q+1;/p-1/b16-12+;

InChI Key

OVEFICUSMNCNOW-CLNHMMGSSA-M

Isomeric SMILES

CCC[N+](CCC)(CCC)/C=C/C(=O)C1=CC=C(C=C1)C.[Cl-]

Canonical SMILES

CCC[N+](CCC)(CCC)C=CC(=O)C1=CC=C(C=C1)C.[Cl-]

Origin of Product

United States

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